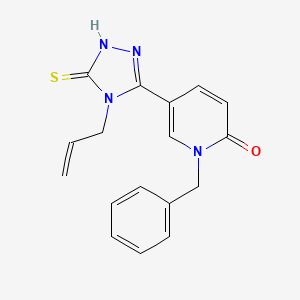

5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone

Description

5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone (CAS 148372-30-9) is a heterocyclic compound featuring a 1,2,4-triazole core fused with a pyridinone ring and substituted with an allylthio group and a benzyl moiety. Its molecular formula is C₁₇H₁₆N₄OS (molecular weight: 324.40 g/mol) . The compound is synthesized via nucleophilic substitution or cyclocondensation reactions, often characterized using ¹H NMR, mass spectrometry (MS), and X-ray crystallography (e.g., SHELX software for structural refinement) .

Properties

IUPAC Name |

1-benzyl-5-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-2-10-21-16(18-19-17(21)23)14-8-9-15(22)20(12-14)11-13-6-4-3-5-7-13/h2-9,12H,1,10-11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOLORWZKJFUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone is a compound belonging to the triazole family, notable for its diverse biological activities. Its unique structural features, including a triazole ring and a pyridinone moiety, position it as a candidate for various therapeutic applications. This article delves into the biological activities associated with this compound, supported by research findings and comparative analyses.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 318.42 g/mol. The presence of the allyl and sulfanyl groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . The triazole ring is known for its effectiveness against various fungi and bacteria. In vitro studies have shown that it can inhibit the growth of several pathogens, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The compound has demonstrated cytotoxic effects against different cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridinone moiety can engage in π-π stacking interactions. These interactions modulate the activity of target molecules, leading to observed biological effects such as inhibition of cell growth in cancer cells or antimicrobial activity against bacteria and fungi .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3-(4-methylthio-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl) | Contains methylthio group instead of allyl | Antifungal | Lacks the allyl group's reactivity |

| 5-(4-bromobenzyl)-1H-imidazolium | Imidazole instead of triazole | Antifungal | Different heterocyclic structure |

| 3-(4-chlorophenyl)-N-(2-methylphenyl)propanamide | Chlorophenyl substitution | Antibacterial | Different substitution pattern |

This comparison highlights how the combination of functional groups in this compound contributes to its distinct biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Antimicrobial Study : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL.

- Cytotoxicity Assay : Another study evaluated its cytotoxic effects on human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating potent anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole-pyridinone hybrids. Key structural analogues include:

Physicochemical Properties

- Solubility: The parent compound exhibits moderate solubility in polar solvents (e.g., DMSO) due to the pyridinone ring. Substitution with trifluoromethyl (CF₃) or dichlorobenzyl groups reduces aqueous solubility but enhances lipid membrane permeability .

Q & A

Q. What are the established synthetic routes for 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone?

The synthesis typically involves multi-step protocols:

- Core triazole formation : Reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thiol intermediates .

- S-Alkylation : Introducing the allyl group via nucleophilic substitution using allyl halides in alkaline conditions (e.g., NaOH/MeOH) .

- Pyridinone functionalization : Coupling the triazole-thiol intermediate with benzyl halides under reflux conditions (e.g., DMF, 80–100°C) . Example yields range from 43% to 71%, with purity verified via HPLC (>95%) and HRMS .

Q. How is structural characterization performed for this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., allyl protons at δ 5.2–5.8 ppm, benzyl CH₂ at δ 4.8–5.1 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 393.30) .

Advanced Research Questions

Q. What strategies optimize bioactivity through structural modifications?

- Substituent variation :

- Triazole ring : Replace allyl with cyclopropyl or methyl groups to enhance metabolic stability .

- Benzyl group : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to improve target binding affinity .

Q. How do computational methods predict binding interactions?

- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., Mycobacterium tuberculosis enzymes). Focus on hydrogen bonding (triazole N–H) and hydrophobic contacts (benzyl/allyl groups) .

- ADME analysis : Predict pharmacokinetics (e.g., LogP, solubility) using SwissADME or QikProp .

Q. How are crystallographic data contradictions resolved?

- Refinement protocols : Compare SHELXL (small-molecule) vs. PHENIX (macromolecular) outputs to address disordered regions .

- Validation tools : Use CheckCIF to identify outliers in bond distances/angles and iteratively adjust refinement parameters .

Methodological Notes

- Synthetic reproducibility : Optimize reaction times/temperatures using Design of Experiments (DoE) to minimize byproducts .

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to eliminate misassignments .

- Crystallography : For twinned crystals, apply TWIN/BASF commands in SHELXL to refine overlapping lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.